2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their biological activity, particularly in modulating kinase pathways. This compound is identified by its unique structure, which includes a pyrrole fused to a pyridine ring, and is utilized in various scientific applications, particularly in medicinal chemistry.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as an amine and a hydrochloride salt, which affects its solubility and biological activity.
The synthesis of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride typically involves several steps:
The synthesis methods often utilize techniques such as refluxing in organic solvents, microwave-assisted synthesis for efficiency, and various purification methods including recrystallization or chromatography to isolate the final product .
The molecular formula for 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is C₉H₁₂ClN₃, with a molecular weight of approximately 197.66 g/mol. The compound features a pyrrolo[2,3-b]pyridine ring system with an ethylamine side chain.
The structural representation indicates that the chlorine substituent plays a critical role in modulating biological activity by influencing electronic properties and steric factors.
The compound participates in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives that may exhibit improved activity against specific biological targets .
The mechanism of action for 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride primarily involves its interaction with specific kinases. By inhibiting these kinases, it disrupts signaling pathways that are often overactive in cancerous cells.
Research indicates that derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and progression. For instance, certain analogs exhibit IC₅₀ values in the nanomolar range against FGFRs .
Relevant safety data sheets indicate precautions due to potential irritant properties associated with amines and chlorinated compounds .
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride has significant applications in:
The C5-chloro substituent in pyrrolo[2,3-b]pyridine derivatives serves as a versatile handle for regioselective functionalization via palladium-catalyzed cross-coupling reactions. This halogen’s enhanced reactivity stems from the electron-deficient nature of the fused pyridine ring, enabling efficient aryl, heteroaryl, and alkyl group introductions. Chemoselective Suzuki-Miyaura coupling is particularly effective for installing aromatic moieties at C5, as demonstrated in the synthesis of kinase inhibitor intermediates. When 5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine was reacted with 4-methoxyphenylboronic acid using Pd₂(dba)₃ as a catalyst precursor, mono-arylation occurred exclusively at C2 (the iodo position), preserving the C5-chloro for subsequent derivatization [6]. This chemoselectivity is attributed to the relative bond dissociation energies and electronic environments of the halogens.
For amine introductions at C5, Buchwald-Hartwig amination protocols are indispensable. Optimized conditions employing RuPhos Pd G2 precatalyst and RuPhos ligand in tert-butanol enable efficient C-N bond formation with secondary amines, achieving >90% conversion in 5 minutes at 80°C [6]. However, competing reduction side reactions may occur with primary amines, necessitating careful control of reaction stoichiometry and temperature. The table below summarizes key catalytic systems:
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at C5 of Pyrrolo[2,3-b]Pyridine
Reaction Type | Catalyst System | Substrate | Key Conditions | Yield (%) | Selectivity Notes |
---|---|---|---|---|---|
Suzuki-Miyaura (Aryl) | Pd₂(dba)₃ / SPhos | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | dioxane/H₂O, 80°C, 12h | 68-75 | >20:1 C2 vs C5 arylation |
Buchwald-Hartwig (Amine) | RuPhos Pd G2 / RuPhos | 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine | tert-butanol, 80°C, 1h | 68 | Competitive reduction observed |
Sonogashira (Alkyne) | Pd(PPh₃)₄/CuI | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | DMF, Et₃N, 60°C | 62* | Requires N1-protection |
Reported for analogous iodo derivatives [10]
Challenges arise in maintaining the unprotected pyrrole NH during coupling reactions. N1-protection strategies (e.g., SEM or benzenesulfonyl groups) are often employed to prevent catalyst poisoning and enable high-temperature reactions, though subsequent deprotection adds synthetic steps [6] [10].
The introduction of the ethylamine side chain at C3 of the pyrrolo[2,3-b]pyridine core employs a stepwise Friedel-Crafts approach due to the scaffold’s electron-rich C3 position. The Duff formylation serves as the initial step, where 5-chloro-1H-pyrrolo[2,3-b]pyridine reacts with hexamethylenetetramine (HMTA) in acetic acid to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 75% efficiency [1]. This aldehyde intermediate then undergoes Henry reaction with nitromethane, followed by reduction, or reductive amination to install the ethylamine moiety.
Critical to the ethylamine introduction is the chemoselective reduction of the nitro group or imine intermediate without affecting the chloro substituent or the heterocyclic core. Catalytic hydrogenation (H₂/Pd-C) in ethanol or transfer hydrogenation (NaBH₄/NiCl₂) effectively reduces the nitroethyl intermediate to the target ethylamine. Alternatively, reductive amination of the aldehyde with ammonia-borane complexes provides a direct route, though it requires careful pH control to avoid over-alkylation [1] . The following table compares these pathways:
Table 2: Friedel-Crafts-Mediated Ethylamine Side Chain Introduction
Synthetic Route | Key Reagents/Conditions | Intermediate | Reduction Step | Overall Yield (%) |
---|---|---|---|---|
Duff → Henry → Reduction | 1. HMTA/AcOH 2. CH₃NO₂, base 3. H₂/Pd-C | 5-Chloro-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine | 10% Pd/C, EtOH, 50 psi H₂ | 58 |
Duff → Reductive Amination | 1. HMTA/AcOH 2. NH₃, NaBH₃CN | 5-Chloro-3-(iminomethyl)-1H-pyrrolo[2,3-b]pyridine | In situ with NaBH₃CN, MeOH | 65 |
The C3 position’s nucleophilicity drives the electrophilic alkylation, but competing N1-alkylation may occur. This is mitigated by using propargyl bromide in DMF with K₂CO₃ base, which favors N1-alkylation first, allowing subsequent functionalization at C3 [1]. For the target compound, this N1-intermediate is then hydrolyzed or modified to free the pyrrole NH after side chain introduction.
Conversion of the free base 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine to its hydrochloride salt is crucial for enhancing stability, crystallinity, and bioavailability. The process involves treating the free base with hydrochloric acid in anhydrous solvents, followed by anti-solvent crystallization to achieve high-purity monohydrochloride salts. Solvent polarity critically influences crystal packing and hydrate formation. Ethanolic HCl (1.25 M) added to a dioxane solution of the free base yields crystalline hydrochloride salt upon diethyl ether diffusion [4] [7].
Crystallization optimization focuses on controlling polymorphism and hydration states. Studies of analogous pyrrolopyridine hydrochlorides reveal that water/dioxane mixtures (1:4 v/v) produce stable dihydrate forms with defined hydrogen-bonding networks. The crystal structure of pexidartinib dihydrochloride dihydrate demonstrates how protonated pyridyl-NH groups form N–H···Cl bonds with chloride ions, while water bridges facilitate O–H···O and O–H···Cl interactions, creating a robust 3D framework [7]. For the target ethylamine derivative, similar interactions are expected, with the protonated ethylamine group participating in N–H···Cl hydrogen bonds.
Table 3: Hydrochloride Salt Crystallization Conditions and Outcomes
Solvent System | Acid Source | Antisolvent | Temperature | Form | Key Characteristics |
---|---|---|---|---|---|
EtOH/HCl | 1.25 M HCl in EtOH | Diethyl ether | 0-5°C | Anhydrous | Hygroscopic; requires dry storage |
Dioxane/H₂O (4:1) | Conc. HCl (gaseous) | None | 25°C | Dihydrate | Stable crystal lattice; non-hygroscopic |
IPA/HCl | 2.0 M HCl in IPA | Acetone | -20°C | Mixed solvate | Needle crystals; variable stoichiometry |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1